molecular formula C7H9NOS B8733799 Cyclopropyl(1,3-thiazol-2-yl)methanol

Cyclopropyl(1,3-thiazol-2-yl)methanol

Cat. No. B8733799
M. Wt: 155.22 g/mol
InChI Key: OHNCVUCHEITZAD-UHFFFAOYSA-N
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Patent
US05519040

Procedure details

n-BuLi (26.7 mL, 42.8 mmol, 1.6M) was added dropwise to a -78° C. solution of 2-bromothiazole (6.7 g, 40.8 mmol) in dry Et2O (80 mL). After stirring at -78° C. for 1 h, cyclopropanal (32 mL, 42.8 mmol) was added and the solution stirred 30 min. The reaction was quenched with water, the layers separated and the aqueous extracted with EtOAc. The combined extracts were dried (MgSO4), and condensed. The crude material was purified by flash chromatography using 40% EtOAc/hexane to give 5.98 g (95%) of 2-(1-hydroxy-1-cyclopropylmethyl)thiazole as a yellow oil.
Quantity
26.7 mL
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[S:8][CH:9]=[CH:10][N:11]=1.[CH:12]1([CH:15]=[O:16])[CH2:14][CH2:13]1>CCOCC>[OH:16][CH:15]([C:7]1[S:8][CH:9]=[CH:10][N:11]=1)[CH:12]1[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
26.7 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
6.7 g
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
80 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
C1(CC1)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at -78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution stirred 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
CUSTOM
Type
CUSTOM
Details
(MgSO4), and condensed
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(C1CC1)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 5.98 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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